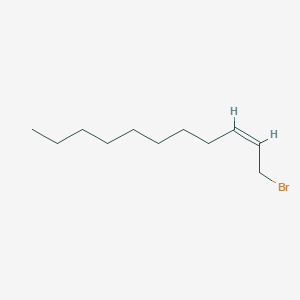

(Z)-1-bromoundec-2-ene

Description

Significance of Z-Configured Alkenyl Halides in Chemical Transformations

Z-configured alkenyl halides are crucial intermediates in organic synthesis, primarily due to their participation in stereospecific cross-coupling reactions. illinois.edu The geometry of the double bond is retained during these reactions, allowing for the precise construction of complex molecules with defined stereochemistry. illinois.edunih.gov This is particularly important in the synthesis of pharmaceuticals and other biologically active compounds where stereoisomers can exhibit vastly different activities.

The development of new synthetic methods has made Z-alkenyl halides more accessible. For instance, catalytic cross-metathesis reactions using molybdenum or tungsten catalysts can produce acyclic 1,2-disubstituted Z-alkenyl halides with high yields and selectivity. organic-chemistry.orgresearchgate.netnih.gov These advancements have expanded the toolkit available to synthetic chemists, enabling the efficient synthesis of a wide range of halogenated organic compounds. organic-chemistry.orgresearchgate.net

Overview of Strategic Importance as a Building Block in Complex Molecule Construction

The strategic importance of (Z)-1-bromoundec-2-ene lies in its ability to serve as a linchpin in the convergent synthesis of complex molecules. Its alkenyl bromide functionality provides a reactive handle for a variety of coupling reactions, such as Suzuki, Negishi, and Stille couplings, allowing for the introduction of diverse substituents. illinois.edunih.gov The undecenyl chain, on the other hand, can be a key structural component of the target molecule or can be further functionalized.

A notable application of Z-alkenyl halides is in the synthesis of insect sex pheromones. koreascience.kr For example, the synthesis of the peach fruit moth pheromone involves the creation of a Z-alkene structure. koreascience.kr Similarly, derivatives of this compound have been utilized in the synthesis of other complex natural products.

Historical Context and Evolution of Research on Undecenoic Acid Derivatives

Undecenoic acid, a derivative of castor oil, has a long history of use in various applications. researchgate.netsemanticscholar.org It is a bifunctional molecule with a terminal double bond and a carboxylic acid, making it a valuable renewable building block. researchgate.net Research on undecenoic acid and its derivatives dates back several decades, with early work focusing on its antimicrobial properties and its use in the polymer industry. researchgate.netacs.orgacs.org

The evolution of research on undecenoic acid derivatives reflects the broader trends in organic chemistry. Early studies often involved functional group transformations of the carboxylic acid or the terminal alkene. acs.orgacs.org With the advent of modern catalytic methods, the focus has shifted towards more sophisticated transformations that allow for the construction of complex molecular architectures with high levels of control. The synthesis and application of this compound is a prime example of this evolution, showcasing the continued importance of undecenoic acid-derived building blocks in contemporary organic synthesis.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₁H₂₁Br |

| Molecular Weight | 233.19 g/mol |

| Appearance | Colorless oil |

| Boiling Point | Not readily available |

| CAS Number | Not readily available |

Table 2: Synthetic Applications of Z-Alkenyl Halides

| Reaction Type | Catalyst/Reagents | Product Type | Significance |

| Cross-Metathesis | Molybdenum or Tungsten Catalysts | Z-Alkenyl Halides | High stereoselectivity and functional group tolerance. organic-chemistry.orgresearchgate.net |

| Negishi Coupling | Palladium Catalysts, Organozinc Reagents | Substituted Alkenes | Formation of C-C bonds with retention of stereochemistry. nih.gov |

| Suzuki Coupling | Palladium Catalysts, Organoboron Reagents | Substituted Alkenes | Versatile method for C-C bond formation. |

| Halodeborylation | Halogenating Agents | Vinyl Halides | Stereoselective synthesis of (E)- or (Z)-vinyl halides. rsc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H21Br |

|---|---|

Molecular Weight |

233.19 g/mol |

IUPAC Name |

(Z)-1-bromoundec-2-ene |

InChI |

InChI=1S/C11H21Br/c1-2-3-4-5-6-7-8-9-10-11-12/h9-10H,2-8,11H2,1H3/b10-9- |

InChI Key |

WQPPYGIJSDTEIQ-KTKRTIGZSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CBr |

Canonical SMILES |

CCCCCCCCC=CCBr |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for Z 1 Bromoundec 2 Ene

Approaches to Z-Selective Bromination of Undec-2-ynes and Related Precursors

The direct conversion of alkynes to (Z)-bromoalkenes is a significant challenge due to the propensity for anti-addition of bromine, which typically yields the (E)-isomer. However, several methodologies have been developed to overcome this challenge and favor the formation of the desired (Z)-isomer.

Microwave-Assisted Synthetic Routes to (Z)-1-bromo-1-alkenes

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reactions and improving yields and selectivity. A notable application is the stereoselective synthesis of (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids. organic-chemistry.orgresearchgate.netunivpancasila.ac.id This method involves the microwave-induced debrominative decarboxylation in a triethylamine (B128534) (Et₃N) and dimethylformamide (DMF) system. organic-chemistry.orgresearchgate.net The reaction is rapid, often completing within a minute, and provides high yields of the (Z)-bromoalkene with excellent stereoselectivity. organic-chemistry.org

This approach has been successfully applied to a range of substrates, including those that would lead to aliphatic (Z)-1-bromo-1-alkenes, which are structurally related to the target compound. organic-chemistry.org The starting anti-2,3-dibromoalkanoic acids can be prepared from the corresponding α,β-unsaturated acids.

Key features of this microwave-assisted synthesis include:

High (Z)-selectivity: The reaction mechanism favors the formation of the (Z)-isomer.

Rapid reaction times: Microwave irradiation significantly reduces the reaction time compared to conventional heating. univpancasila.ac.id

Good to excellent yields: High yields of the desired product are typically obtained. organic-chemistry.orgresearchgate.net

Hydroalumination and Subsequent Bromination Strategies

Hydroalumination of alkynes followed by halogenation is a well-established method for the stereoselective synthesis of alkenyl halides. The reaction of an alkyne with a hydroaluminating agent, such as diisobutylaluminum hydride (DIBAL-H), typically proceeds via a syn-addition, placing the aluminum and hydrogen atoms on the same side of the newly formed double bond. researchgate.netscielo.org.bo This generates a (Z)-alkenylalane intermediate.

Subsequent treatment of this intermediate with bromine (Br₂) at low temperatures leads to the cleavage of the carbon-aluminum bond and the formation of the corresponding (Z)-alkenyl bromide with retention of configuration. scielo.org.bothieme-connect.de This strategy offers a reliable route to (Z)-bromoalkenes.

For the synthesis of (Z)-1-bromoundec-2-ene, the internal alkyne undec-2-yne would be the starting material. The hydroalumination of unsymmetrical internal alkynes can sometimes lead to a mixture of regioisomers. thieme-connect.de However, for many internal alkynes, the reaction can be highly regioselective.

The general sequence is as follows:

Hydroalumination: Reaction of the alkyne with DIBAL-H to form a (Z)-alkenylalane.

Bromination: Treatment of the alkenylalane with bromine to yield the (Z)-alkenyl bromide.

This method provides a powerful and stereospecific route to this compound, provided the regioselectivity of the hydroalumination step can be controlled.

Functional Group Interconversions Leading to this compound

An alternative to the direct functionalization of alkynes is the synthesis of this compound through the transformation of other functional groups within a precursor molecule that already contains the undecene backbone.

Synthesis from Undecenoic Acid Derivatives

Undecenoic acid and its derivatives can serve as versatile starting materials for the synthesis of this compound. One potential pathway involves the conversion of 10-undecenoic acid to a suitable precursor for bromination. For example, 10-undecenoic acid can be reduced to the corresponding alcohol, 10-undecen-1-ol (B85765), which can then be brominated. hbni.ac.in

A more direct route could involve the stereoselective hydroxylation of 10-undecenoic acid. For instance, biocatalytic hydroxylation using a P450 BM3 enzyme can introduce a hydroxyl group at the allylic position (C9) with high regio- and stereoselectivity, yielding (R)-9-hydroxy-10-undecenoic acid. nih.gov While this specific example leads to a different regioisomer, it highlights the potential of enzymatic reactions to create specific stereocenters that could then be manipulated.

Another approach starts from anti-2,3-dibromoalkanoic acids, which can be synthesized from α,β-unsaturated carboxylic acids. organic-chemistry.orgresearchgate.net These dibromo acids can then undergo microwave-induced debrominative decarboxylation to stereoselectively form (Z)-1-bromo-1-alkenes. organic-chemistry.orgresearchgate.net

A plausible synthetic sequence starting from an undecenoic acid derivative is outlined below:

| Starting Material | Key Transformation | Intermediate/Product | Reference |

| 10-Undecenoic acid | Reduction with LiAlH₄ | 10-Undecen-1-ol | hbni.ac.in |

| 10-Undecen-1-ol | Bromination with PPh₃/Br₂ | 11-Bromoundec-1-ene | hbni.ac.in |

| α,β-Unsaturated Acid | Bromination | anti-2,3-Dibromoalkanoic acid | organic-chemistry.orgresearchgate.net |

| anti-2,3-Dibromoalkanoic acid | Microwave-induced debrominative decarboxylation | (Z)-1-Bromo-1-alkene | organic-chemistry.orgresearchgate.net |

Conversion from Related Undecene Halides

The interconversion of halides can also be a viable strategy. For instance, an existing undecene halide, such as an iodide, could potentially be converted to the corresponding bromide. Copper-catalyzed methods exist for the transformation of alkenyl iodides into alkenyl bromides with full retention of the double bond geometry. organic-chemistry.org Therefore, if a (Z)-alkenyl iodide precursor is accessible, it could be converted to this compound.

Furthermore, reactions involving the rearrangement of other haloalkenes could be envisioned. For example, certain palladium-catalyzed reactions of acetylated α-allenic alcohols with lithium bromide can produce substituted (Z,E)-2-bromo-1,3-dienes. organic-chemistry.org While not a direct route to the target molecule, this demonstrates the complexity and potential for rearrangements in the synthesis of bromoalkenes.

The synthesis of 11-bromoundec-1-ene from 10-undecen-1-ol is a known transformation and this terminal bromoalkene could potentially serve as a starting material for isomerization or other functional group manipulations to arrive at the desired internal (Z)-bromoalkene. hbni.ac.intdx.catrsc.orgbham.ac.uk

Green Chemistry Principles and Sustainable Synthesis of this compound

The growing emphasis on environmentally benign chemical manufacturing has propelled the integration of green chemistry principles into synthetic methodologies. The synthesis of specific stereoisomers, such as this compound, presents a unique challenge to chemists to develop processes that are not only selective but also sustainable. This involves the use of non-toxic reagents and solvents, minimizing waste, and designing energy-efficient processes. A cornerstone of this approach is the development and application of catalysts that can be easily recovered and reused, thereby reducing both the economic and environmental cost of the synthesis.

Application of Reusable Catalysts in Stereoselective Synthesis

The stereoselective synthesis of (Z)-alkenes, including halogenated derivatives like this compound, can be achieved through various catalytic methods. The reusability of these catalysts is a critical factor in developing sustainable synthetic routes. Key strategies in this area include olefin metathesis with recyclable catalysts and reactions in media that facilitate catalyst recovery.

One of the most powerful techniques for forming carbon-carbon double bonds with high stereoselectivity is olefin metathesis. google.com Ruthenium and molybdenum-based catalysts are prominent in this field, with significant research dedicated to enhancing their Z-selectivity and recyclability. science.govharvard.edu For instance, ruthenium complexes bearing a styrenyl ether ligand have been designed to allow for easy recovery of the catalyst after the reaction. google.com These catalysts can be derivatized and immobilized on solid supports, further simplifying the separation and reuse process. google.com While direct synthesis of this compound using these specific recyclable metathesis catalysts is not extensively documented, the principles are directly applicable. A potential route would involve the cross-metathesis of a suitable terminal alkene with a Z-selective catalyst and a halogen-containing olefin partner.

Another green approach involves the use of alternative reaction media that facilitate catalyst recycling. Polyethylene glycol (PEG) has been successfully employed as a recyclable solvent for the synthesis of Z-alkenyl chalcogenides. researchgate.net The catalyst and the solvent can be easily recovered and reused multiple times without significant loss of activity or selectivity. researchgate.net This methodology, which often involves the in-situ generation of the active catalytic species, presents a promising avenue for the sustainable synthesis of this compound. Micellar catalysis, where reactions are carried out in water using surfactants to form micelles that solubilize the organic reactants and the catalyst, also offers a robust platform for catalyst recycling. acsgcipr.org This technique has been shown to be effective for various coupling reactions and can significantly lower the required catalyst loadings. acsgcipr.org

The table below summarizes representative research findings on reusable catalytic systems relevant to the synthesis of Z-alkenes and related compounds.

| Catalyst System | Reaction Type | Substrate Example | Product Z:E Ratio | Catalyst Reusability | Reference |

| Ruthenium complex with styrenyl ether ligand | Ring-Closing Metathesis | Diene precursors | Not specified | Recoverable and recyclable | google.com |

| Molybdenum monoaryloxide chloride complexes | Cross-Metathesis | Terminal olefins and 1,2-dihaloethenes | High Z-selectivity | Not specified | science.govnih.gov |

| Palladium nanoparticles on polymer support | Oxidative Coupling | α-hydroxyketones and 1,2-diamines | Not applicable | Reusable | bohrium.com |

| Diphenyl diselenide with NaBH₄ in PEG-400 | Hydrochalcogenation | Terminal alkynes | Predominantly Z | Reused up to 4 times | researchgate.net |

While the direct application of these specific systems to produce this compound requires further investigation, these examples highlight the significant progress in developing sustainable and stereoselective synthetic methods. The principles of using recyclable catalysts, whether through immobilization on a solid support or by utilizing a recyclable reaction medium, are central to the future of green chemical synthesis.

Reactivity and Chemical Transformations of Z 1 Bromoundec 2 Ene

Olefin Metathesis Reactions

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of new carbon-carbon double bonds. (Z)-1-bromoundec-2-ene can participate in various metathesis reactions, offering pathways to complex molecules.

Ring-closing metathesis (RCM) is a widely used intramolecular reaction for the synthesis of cyclic compounds. drughunter.comwikipedia.org While this compound itself cannot undergo RCM, it serves as a crucial precursor to dienes that can. For instance, coupling this compound with another alkene containing a terminal double bond can generate a diene suitable for macrocyclization. The preservation of the Z-geometry during the RCM process is often critical for the biological activity of the target macrocycle. nih.gov

The development of stereoselective catalysts has enabled the synthesis of Z-macrocycles with high selectivity. nih.govnih.gov Ruthenium-based catalysts, particularly those with chelating N-heterocyclic carbene (NHC) ligands, have shown remarkable efficacy in promoting Z-selective macrocyclic RCM. nih.gov Similarly, tungsten and molybdenum-based monoaryloxide pyrrolide (MAP) complexes are highly effective for the Z-selective formation of macrocyclic disubstituted alkenes. nih.gov The choice of catalyst is crucial, as traditional ruthenium catalysts often favor the thermodynamically more stable E-isomer. wikipedia.org The ability to control the alkene geometry during the ring-closing step is paramount in the synthesis of many natural products and pharmaceuticals. drughunter.comnih.gov

Table 1: Catalysts for Z-Selective Ring-Closing Metathesis

| Catalyst Type | Metal Center | Key Features | Typical Selectivity |

|---|---|---|---|

| Chelating NHC Complex | Ruthenium | Steric hindrance promotes Z-selectivity | High Z-selectivity |

| Monoaryloxide Pyrrolide (MAP) | Molybdenum | High activity and Z-selectivity | Up to 97% Z |

Cross-metathesis (CM) is an intermolecular reaction that allows for the exchange of substituents between two different alkenes. illinois.edu The reaction of this compound with a functionalized olefin in the presence of a suitable catalyst can lead to the formation of new, more complex (Z)-alkenyl bromides. The success of CM reactions often depends on the relative reactivity of the two olefin partners and the choice of catalyst to minimize homodimerization. illinois.edu

Recent advancements have led to the development of highly reactive and stereoselective molybdenum and tungsten alkylidene catalysts that can efficiently generate acyclic 1,2-disubstituted Z-alkenyl halides via CM. organic-chemistry.orgnih.gov These transformations can be performed at room temperature and tolerate a wide variety of functional groups. organic-chemistry.orgnih.gov For example, the cross-metathesis of a terminal olefin with a dihaloethene reagent in the presence of a molybdenum-based catalyst can produce the corresponding Z-alkenyl halide with high stereoselectivity. organic-chemistry.org This methodology provides a direct route to functionalized (Z)-alkenyl bromides that would be difficult to access through other means.

Ring-opening cross-metathesis (ROCM) is a variation of metathesis where a cyclic olefin reacts with an acyclic olefin to produce a ring-opened product with functionality from the acyclic partner at both ends. nih.gov this compound can act as the acyclic partner in ROCM reactions with various cyclic olefins, such as cyclooctene (B146475) or norbornene derivatives.

This reaction is particularly useful for the synthesis of linear molecules containing specific stereochemistry and functionality derived from the cyclic starting material. For instance, the ROCM of a cyclic alkene with a (Z)-alkenyl bromide can lead to the formation of a Z,Z-bis(alkenyl)bromide, which can be a valuable intermediate in the synthesis of complex natural products. nih.gov The choice of catalyst is critical to control the stereoselectivity of the newly formed double bonds and to prevent unwanted side reactions like ring-opening metathesis polymerization (ROMP). nih.gov

Enyne metathesis involves the reaction of an alkene and an alkyne in the presence of a metal carbene catalyst to form a 1,3-diene. organic-chemistry.orgwikipedia.org This reaction can be performed in an intramolecular fashion (ring-closing enyne metathesis, RCEYM) or intermolecularly (cross-enyne metathesis). organic-chemistry.orgchim.it this compound can serve as the alkene component in these reactions.

In a hypothetical RCEYM, a molecule containing both the this compound moiety and a terminal alkyne could be cyclized to form a cyclic 1,3-diene. The geometry of the resulting diene would be influenced by the reaction conditions and the catalyst used. uwindsor.ca Cross-enyne metathesis of this compound with a terminal alkyne would yield a linear 1,3-diene, where one of the double bonds retains the Z-configuration from the starting material. Ruthenium-based catalysts are commonly employed for these transformations. organic-chemistry.orgnih.gov

Carbon-Carbon Bond Forming Reactions (Cross-Coupling)

The carbon-bromine bond in this compound provides a handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with high stereospecificity.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. (Z)-Alkenyl bromides are excellent substrates for these reactions, generally proceeding with retention of the double bond geometry.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organic halide. This compound can be coupled with a variety of vinyl or aryl boronic acids or their esters to form conjugated dienes or arylated alkenes, respectively. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The stereochemistry of the (Z)-double bond is generally preserved throughout the catalytic cycle.

Heck Reaction: The Heck reaction is the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org this compound can react with alkenes such as acrylates or styrenes to form new, more substituted alkenes. wikipedia.orgmdpi.com The reaction proceeds via oxidative addition of the alkenyl bromide to palladium(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The stereochemical outcome of the Heck reaction can be influenced by the specific reaction conditions and ligands used.

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org this compound can be coupled with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org This reaction is a highly efficient method for the synthesis of conjugated enynes, with the Z-geometry of the double bond being retained in the product.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type | Key Features |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent | Conjugated Diene / Arylated Alkene | High functional group tolerance, stereospecific |

| Heck Reaction | Alkene | Substituted Alkene | Forms new C-C and C-H bonds |

Chromium-Mediated Coupling Reactions

Chromium (II)-catalyzed coupling reactions represent a powerful tool in organic synthesis for the formation of carbon-carbon bonds. These reactions often involve the coupling of organic halides with other partners, such as aldehydes or other organic halides. In the context of this compound, its nature as an allylic bromide makes it a suitable substrate for such transformations.

Low-valent chromium species, typically generated in situ from chromium (III) or chromium (II) salts, are potent reducing agents and can react with organic halides to form organochromium intermediates. These intermediates can then undergo further reactions. For instance, in Nozaki-Hiyama-Kishi (NHK) reactions, an organochromium species formed from an organic halide adds to an aldehyde.

For this compound, the reaction would proceed via the formation of an allylic chromium intermediate. A key feature of such intermediates is their ability to undergo allylic rearrangement. The reaction of the allylic chromium species with an electrophile, such as an aldehyde, can potentially yield two regioisomeric products. The regioselectivity of the addition is influenced by steric and electronic factors of both the allylic chromium reagent and the electrophile. Recent developments in chromium catalysis have enabled a variety of cross-coupling reactions, including those that form C(sp³)–C(sp²) and C(sp³)–Si bonds. nih.gov These methods often proceed under mild conditions and show high selectivity. nih.gov For example, chromium-catalyzed reductive cross-coupling reactions can join organic halides with partners like α-trifluoromethyl alkenes, proceeding through radical intermediates. rsc.org

| Feature | Description |

| Catalyst | Typically Cr(II) salts, often used in catalytic amounts with a stoichiometric reductant (e.g., manganese or zinc). |

| Intermediate | An organochromium (III) species is formed from the oxidative addition of the C-Br bond to Cr(II). |

| Reactivity | The allylic chromium intermediate is nucleophilic and can add to various electrophiles, most commonly aldehydes and ketones. |

| Regioselectivity | Addition can occur at either the alpha (C1) or gamma (C3) position of the original allylic system, leading to potential product mixtures. |

| Stereoselectivity | The geometry of the double bond in the product is often predominantly trans (E), regardless of the starting alkene geometry, due to thermodynamic equilibration of the organochromium intermediate. |

Utility in Organometallic Reagent Chemistry (e.g., Grignard Reactions)

This compound serves as a precursor for the formation of organometallic reagents, most notably Grignard reagents. pearson.com These reagents are formed by the reaction of the alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. pearson.comchemicalnote.com The resulting organomagnesium compound, an allylic Grignard reagent, is a potent nucleophile and a strong base. masterorganicchemistry.com

The formation of the Grignard reagent from this compound involves the insertion of magnesium into the carbon-bromine bond:

CH₃(CH₂)₇CH=CHCH₂Br + Mg → CH₃(CH₂)₇CH=CHCH₂MgBr

A significant characteristic of allylic Grignard reagents is their dynamic nature. They exist as an equilibrium mixture of two constitutional isomers due to allylic rearrangement. pearson.com This means the magnesium moiety can be attached to either C1 or C3 of the allylic system.

Consequently, when this Grignard reagent reacts with an electrophile (like water, aldehydes, ketones, or CO₂), it can yield a mixture of products. pearson.commasterorganicchemistry.com For example, quenching the Grignard reagent with water would produce a mixture of (Z)-undec-2-ene and undec-1-ene. pearson.com

The reactivity profile of Grignard reagents is extensive:

Addition to Carbonyls: They add to aldehydes and ketones to form secondary and tertiary alcohols, respectively. masterorganicchemistry.com

Reaction with Esters: Two equivalents of the Grignard reagent add to esters to produce tertiary alcohols. masterorganicchemistry.com

Reaction with CO₂: Carboxylation of the Grignard reagent, followed by an acidic workup, yields a carboxylic acid. chemicalnote.com

Epoxide Opening: They act as nucleophiles to open epoxide rings. masterorganicchemistry.com

| Reagent | Product with (Z)-undec-2-enylmagnesium bromide |

| Water (H₂O) | Mixture of (Z)-undec-2-ene and undec-1-ene |

| Formaldehyde (CH₂O) | Mixture of (Z)-dodec-3-en-1-ol and dodec-1-en-3-ol |

| Carbon Dioxide (CO₂) | Mixture of (Z)-dodec-3-enoic acid and dodec-1-en-3-carboxylic acid |

Nucleophilic Substitution and Elimination Pathways

SN1 and SN2 Reaction Competitions at the Bromine Center

As an allylic bromide, this compound is particularly reactive towards nucleophilic substitution and can proceed via both SN1 and SN2 mechanisms. youtube.com The competition between these pathways is dictated by factors such as the nature of the nucleophile, the solvent, and the substitution pattern of the substrate.

SN2 Pathway: The SN2 reaction involves a backside attack by the nucleophile on the carbon atom bearing the bromine, in a single, concerted step. byjus.com For this compound, which is a primary allylic halide, steric hindrance is minimal, making the SN2 pathway favorable, especially with strong, non-bulky nucleophiles in polar aprotic solvents. chemicalnote.comscribd.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.com

SN1 Pathway: The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. byjus.com Allylic halides are highly prone to SN1 reactions because the resulting allylic carbocation is resonance-stabilized. youtube.combyjus.com The departure of the bromide ion from this compound would form a primary allylic carbocation, which is in resonance with a more stable secondary carbocation. This delocalization of positive charge significantly lowers the activation energy for carbocation formation. scribd.com The SN1 pathway is favored by polar protic solvents, which can solvate both the leaving group and the carbocation intermediate, and by weak nucleophiles. byjus.com The rate-determining step is the formation of the carbocation, so the reaction rate depends only on the concentration of the substrate. masterorganicchemistry.com

Because of the resonance-stabilized carbocation, SN1 reactions on allylic systems can often lead to a mixture of products, where the nucleophile attacks at either end of the allylic system.

| Factor | Favors SN1 | Favors SN2 | Relevance to this compound |

| Substrate | Tertiary > Secondary > Primary | Methyl > Primary > Secondary | Primary allylic structure allows for both pathways. youtube.com |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, I⁻) | The choice of nucleophile is a key determinant. |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Solvent polarity and proticity can direct the mechanism. scribd.com |

| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) | Bromide is a good leaving group, facilitating both pathways. |

| Product | Racemization (if chiral center forms), possible rearrangement | Inversion of configuration | SN1 can lead to regioisomers due to the allylic cation. |

Regioselective and Stereoselective Elimination Reactions (E1/E2) to Generate Alkenes

In the presence of a base, this compound can undergo elimination reactions to form conjugated dienes. Both E1 and E2 pathways are possible, and their outcomes are governed by principles of regioselectivity and stereoselectivity. youtube.com

Regioselectivity: Elimination of HBr from this compound can potentially form two different constitutional isomers: undeca-1,3-diene (B14590371) or undeca-1,4-diene. However, the removal of a proton from C4 is highly favored because it leads to the formation of a conjugated diene system (undeca-1,3-diene), which is significantly more stable than the isolated diene (undeca-1,4-diene). This preference for the more substituted and conjugated alkene is described by Zaitsev's rule . libretexts.orgchemistrysteps.com The reaction is therefore highly regioselective for the formation of the conjugated product. chemistrysteps.com

Stereoselectivity: The E2 elimination is a concerted process that requires a specific anti-periplanar arrangement of the proton being removed and the leaving group. The stereochemistry of the starting material can influence the stereochemistry of the product alkene. khanacademy.org E1 eliminations proceed via a carbocation intermediate, which is planar, allowing for rotation before the proton is removed. E1 reactions tend to be stereoselective, favoring the formation of the more thermodynamically stable E (trans) isomer of the newly formed double bond. youtube.com

The elimination from this compound to form undeca-1,3-diene can result in different stereoisomers of the product. The specific isomer(s) formed will depend on the reaction conditions (E1 vs. E2) and the conformational factors of the transition state.

Addition Reactions to the Olefinic Moiety

Electrophilic Addition Mechanisms

The double bond in this compound can undergo electrophilic addition reactions. openstax.org The pi electrons of the alkene act as a nucleophile, attacking an electrophile. byjus.com A common example is the addition of a hydrogen halide (HX).

The mechanism proceeds in two steps:

Electrophilic Attack: The alkene's pi bond attacks the electrophile (e.g., the H in HBr), forming a new C-H bond and a carbocation intermediate. chemistryguru.com.sglibretexts.org

Nucleophilic Attack: The nucleophile (e.g., Br⁻) attacks the carbocation, forming the final product. chemistryguru.com.sglibretexts.org

When adding an unsymmetrical reagent like HBr to the double bond of this compound, the regioselectivity is governed by Markovnikov's rule . byjus.comyoutube.com This rule states that the hydrogen atom will add to the carbon of the double bond that already has more hydrogen atoms. This is because this pathway leads to the formation of the more stable carbocation intermediate. youtube.com

For this compound, the double bond is between C2 and C3.

Adding the proton to C2 would generate a carbocation at C3 (a secondary carbocation, further stabilized by the adjacent C1-Br bond's inductive effect).

Adding the proton to C3 would generate a carbocation at C2 (a secondary carbocation).

The stability of these two potential carbocations would be similar, but the inductive effect of the bromine at C1 might slightly disfavor the formation of a positive charge at the adjacent C2 position. However, the primary determinant is the stability of the secondary carbocation formed. Following the attack of the bromide ion, the major product would be 1,3-dibromoundecane. It is important to note that the presence of the bromine atom on the allylic carbon can influence the reaction's electronics and potentially lead to more complex outcomes or rearrangements.

| Step | Description | Intermediate/Product |

| 1 | The pi bond of the C2=C3 double bond attacks the proton of an electrophile (e.g., HBr). | A secondary carbocation is formed at either C2 or C3. |

| 2 | The nucleophile (Br⁻) attacks the carbocation. | The final product, 1,2-dibromoundecane or 1,3-dibromoundecane, is formed. |

| Regioselectivity | Governed by Markovnikov's Rule, leading to the more stable carbocation intermediate. byjus.com | The major product is predicted based on carbocation stability. |

Radical Addition Reactions (e.g., Thiol-ene Chemistry)

The thiol-ene reaction is a powerful and efficient method for carbon-sulfur bond formation, proceeding via a free-radical chain mechanism. wikipedia.orgchem-station.com This transformation involves the addition of a thiol (R-SH) across the double bond of an alkene, such as this compound, to form a thioether. wikipedia.orgalfa-chemistry.com The reaction is widely regarded as a "click chemistry" process due to its high yields, stereoselectivity, tolerance of various functional groups, and mild reaction conditions. wikipedia.orgchem-station.comtaylorandfrancis.com

The process is typically initiated by light, heat, or a chemical radical initiator, which generates a reactive thiyl radical (RS•) from the thiol. wikipedia.orgpizzaforno.com This thiyl radical then adds to the alkene double bond. In the case of this compound, the addition occurs at one of the carbons of the C=C double bond, creating a carbon-centered radical intermediate. This step generally follows anti-Markovnikov regioselectivity, where the sulfur atom attaches to the less substituted carbon of the double bond; however, for an internal alkene like undec-2-ene, a mixture of regioisomers could potentially be formed. wikipedia.org The reaction cycle propagates when the carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical. alfa-chemistry.com

The general mechanism for the radical-mediated thiol-ene reaction consists of initiation, propagation, and termination steps. alfa-chemistry.compizzaforno.com Visible light, in conjunction with photocatalysts like bismuth oxide (Bi₂O₃) or zinc indium sulfide (B99878) (ZnIn₂S₄), can also be used to initiate the reaction in a greener, more sustainable manner. rsc.orgorganic-chemistry.org

While specific research detailing the thiol-ene reaction on this compound is not extensively documented in the literature, its reactivity can be inferred from the general principles of this transformation. The presence of the allylic bromine atom might influence the reaction, potentially participating in or competing with the radical chain process. However, the primary pathway is expected to be the addition of the thiol across the C=C double bond.

Illustrative Data for Thiol-Ene Reaction with this compound

The following interactive table represents hypothetical research findings for the radical addition of various thiols to this compound under different initiation conditions. This data is illustrative of typical outcomes in thiol-ene chemistry.

| Entry | Thiol Compound | Initiator/Conditions | Reaction Time (h) | Product Yield (%) | Product Structure |

|---|---|---|---|---|---|

| 1 | Thiophenol | AIBN (0.1 eq), 80 °C | 4 | 92 | 1-bromo-3-(phenylthio)undecane / 1-bromo-2-(phenylthio)undecane |

| 2 | 1-Octanethiol | UV light (365 nm), rt | 1 | 95 | 1-bromo-3-(octylthio)undecane / 1-bromo-2-(octylthio)undecane |

| 3 | 2-Mercaptoethanol | AIBN (0.1 eq), 80 °C | 5 | 88 | 2-((1-bromoundecan-3-yl)thio)ethanol / 2-((1-bromoundecan-2-yl)thio)ethanol |

| 4 | Cysteine methyl ester | UV light (365 nm), rt | 2 | 90 | Methyl 2-amino-3-((1-bromoundecan-3-yl)thio)propanoate / Methyl 2-amino-3-((1-bromoundecan-2-yl)thio)propanoate |

Isomerization Studies of this compound

Z/E Isomerization under Various Catalytic and Thermal Conditions

The geometry of the double bond in alkenes is characterized by Z (zusammen, together) and E (entgegen, opposite) configurations. libretexts.orgmasterorganicchemistry.com this compound possesses the two higher-priority groups on the same side of the double bond. The conversion between Z and E isomers, known as Z/E or cis-trans isomerization, is a significant transformation that requires breaking the π-bond of the alkene. nih.gov This process can be induced by thermal energy, photochemical activation, or catalysis.

Catalytic Isomerization: Transition metal catalysts are highly effective in promoting Z/E isomerization under mild conditions. researchgate.net Palladium complexes, in particular, are widely used for alkene isomerization. nih.govrsc.org The mechanism often involves the formation of a palladium-hydride species which undergoes a series of migratory insertion and β-hydride elimination steps, allowing for the rotation and reformation of the double bond, ultimately leading to a thermodynamic equilibrium mixture of isomers. nih.govnsf.gov For most acyclic disubstituted alkenes, the E isomer is thermodynamically more stable than the Z isomer due to reduced steric strain. Therefore, catalytic isomerization of this compound is expected to favor the formation of (E)-1-bromoundec-2-ene. Other metals like tungsten and cobalt have also been used to achieve stereodivergent isomerization, where ligand tuning can selectively favor either the E or Z product under kinetic control. nih.govnih.gov

Thermal Isomerization: In the absence of a catalyst, Z/E isomerization can be achieved by supplying sufficient thermal energy to overcome the rotational energy barrier of the double bond. This process typically requires high temperatures. The reaction proceeds through a transition state where the p-orbitals of the double bond are perpendicular, effectively breaking the π-bond momentarily to allow for rotation. Upon cooling, the π-bond reforms, yielding a mixture of Z and E isomers, which usually reflects their relative thermodynamic stabilities.

Photocatalytic Isomerization: Photocatalysis offers a distinct approach to isomerization, often allowing for "contra-thermodynamic" processes. acs.orgacs.org Using a photocatalyst and a light source, the alkene can be excited to a higher energy state (e.g., a triplet state). acs.org This excited state may have a lower barrier to rotation around the carbon-carbon bond. Relaxation back to the ground state can then lead to a mixture of isomers. In certain systems, it is possible to selectively convert the more stable E isomer into the less stable Z isomer, achieving a photostationary state enriched in the Z form. acs.org

Illustrative Data for Isomerization of this compound

The following interactive table presents hypothetical results for isomerization studies on this compound, demonstrating the expected outcomes under different methodologies.

| Entry | Conditions | Time | Final Z:E Ratio | Comments |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2 mol%), Toluene, 100 °C | 12 h | 15:85 | Catalytic isomerization favors the more stable E-isomer. |

| 2 | None (Thermal), 250 °C | 2 h | 20:80 | Thermal conditions also lead to the thermodynamic mixture. |

| 3 | Riboflavin (5 mol%), Blue LED, rt | 24 h | 80:20 | Photocatalysis can favor the less stable Z-isomer. |

| 4 | I₂ (cat.), Hexane, UV light (365 nm) | 6 h | 50:50 | Iodine-catalyzed photoisomerization often leads to a ~1:1 mixture. |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Z 1 Bromoundec 2 Ene and Its Derivatives

Application of High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure and, critically, the stereochemistry of organic molecules like (Z)-1-bromoundec-2-ene. The assignment of the (Z)-configuration is primarily achieved through the analysis of proton (¹H) NMR, particularly the coupling constants between the olefinic protons.

Detailed research findings from ¹H NMR analysis would reveal the chemical shifts (δ) and spin-spin coupling constants (J) for all unique protons in the molecule. The protons on the C2 and C3 carbons (the double bond) are of particular importance. For a (Z)-isomer, the vicinal coupling constant (³J) between these two protons is expected to fall within the range of 7-12 Hz, which is significantly smaller than the typical 12-18 Hz range observed for the corresponding (E)-isomer. oup.com

Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive confirmation of the Z-geometry. A NOESY experiment detects through-space correlations between protons that are in close proximity. For this compound, a cross-peak would be expected between the olefinic proton at C2 and the allylic protons at C4, and similarly between the olefinic proton at C3 and the brominated methylene protons at C1. acs.org This spatial relationship is unique to the Z-configuration.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing the number of unique carbon environments and their chemical shifts, confirming the undecene backbone and the presence of the bromine substituent.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~3.9 - 4.1 | Doublet of doublets (dd) | ³J(H1,H2) ≈ 7 Hz |

| H-2 | ~5.6 - 5.8 | Doublet of triplets (dt) | ³J(H2,H3) ≈ 11 Hz, ³J(H2,H1) ≈ 7 Hz |

| H-3 | ~5.4 - 5.6 | Doublet of triplets (dt) | ³J(H3,H2) ≈ 11 Hz, ³J(H3,H4) ≈ 7 Hz |

| H-4 | ~2.0 - 2.2 | Quartet (q) | ³J(H4,H3) ≈ 7 Hz, ³J(H4,H5) ≈ 7 Hz |

| H-5 to H-10 | ~1.2 - 1.4 | Multiplet (m) | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental and isotopic composition of a molecule with high precision by measuring its mass-to-charge ratio to several decimal places. measurlabs.comnih.gov This high accuracy allows for the unambiguous determination of the molecular formula of this compound. libretexts.org

For this compound (C₁₁H₂₁Br), HRMS can easily distinguish its molecular formula from other potential formulas that might have the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 natural abundance. docbrown.info This results in two molecular ion peaks in the mass spectrum, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is a definitive signature for a monobrominated compound. docbrown.info

HRMS analysis provides the exact mass of the molecular ion, which can be compared to the calculated theoretical mass to confirm the elemental composition.

Table 2: HRMS Data for this compound

| Molecular Formula | Isotopic Composition | Calculated Exact Mass (Da) |

|---|---|---|

| C₁₁H₂₁Br | ¹²C₁₁¹H₂₁⁷⁹Br | 232.0827 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. scispace.com These methods probe the vibrational modes of molecular bonds, and specific bonds absorb or scatter light at characteristic frequencies. bellevuecollege.edupitt.edu

For this compound, the key functional groups that can be identified are the C=C double bond, the vinylic and aliphatic C-H bonds, and the C-Br bond.

C=C Stretch: A weak to medium absorption band is expected in the IR spectrum around 1650-1660 cm⁻¹ for the C=C stretching vibration of the cis-disubstituted double bond. libretexts.org

Vinylic C-H Stretch: The stretching vibration of the C-H bonds on the double bond (=C-H) typically appears at a frequency just above 3000 cm⁻¹ (around 3010-3030 cm⁻¹). libretexts.org

Aliphatic C-H Stretch: The C-H stretching vibrations of the alkyl chain appear as strong bands in the region of 2850-2960 cm⁻¹.

Vinylic C-H Bend: A key diagnostic peak for the (Z)- or cis-configuration is the out-of-plane C-H bending vibration, which gives a strong absorption in the IR spectrum around 675-730 cm⁻¹. libretexts.org

C-Br Stretch: The carbon-bromine stretching vibration is expected to show a medium to strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy is particularly useful for detecting the C=C stretching vibration, which is often weak in the IR spectrum for symmetrically substituted alkenes but gives a strong signal in the Raman spectrum.

Table 3: Characteristic IR and Raman Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| =C-H | Stretch | 3010 - 3030 | Medium | Medium |

| C-H (alkyl) | Stretch | 2850 - 2960 | Strong | Strong |

| C=C | Stretch | 1650 - 1660 | Medium-Weak | Strong |

| CH₂ | Bend (Scissoring) | ~1465 | Medium | Medium |

| =C-H | Bend (Out-of-plane) | 675 - 730 | Strong | Weak |

X-ray Crystallography of Solid Derivatives for Definitive Structural Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. Since this compound is a liquid at ambient temperature, this technique would be applied to a suitable solid derivative. The synthesis of a crystalline derivative allows for its growth as a single crystal, which can then be analyzed.

The analysis provides a precise map of electron density, from which the positions of all atoms (excluding hydrogen, in some cases) can be determined with high accuracy. This allows for the direct measurement of bond lengths, bond angles, and, most importantly for stereochemical confirmation, the torsional (dihedral) angles. researchgate.net

For a derivative of this compound, the X-ray structure would definitively confirm the cis relationship of the substituents across the double bond. The C-C=C-C dihedral angle would be close to 0°, as expected for a Z-alkene, providing unequivocal proof of its stereochemistry. While no crystal structure for this compound itself is available, studies on similar Z-isomers, such as (Z)-1-bromo-1-nitro-2-phenylethene, have successfully used this technique to confirm the Z-configuration. growingscience.com

Chromatographic Methodologies for Purification and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of this compound. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable.

Gas Chromatography (GC): Given its volatility, GC is an excellent method for analyzing this compound.

Purification: Preparative GC can be used to isolate the compound from reaction mixtures or from its (E)-isomer.

Purity Assessment: Analytical GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), can determine the purity of a sample with high accuracy. The retention time is a characteristic property under specific conditions, and the peak area is proportional to the amount of the compound. A nonpolar stationary phase (e.g., polydimethylsiloxane) is typically used, where elution order is primarily based on boiling point.

High-Performance Liquid Chromatography (HPLC): HPLC is also a viable technique, particularly for larger-scale purification.

Purification and Analysis: A normal-phase HPLC setup, using a polar stationary phase like silica gel and a nonpolar mobile phase (e.g., hexane/ethyl acetate mixtures), can effectively separate the (Z)-isomer from other components. Alternatively, reversed-phase HPLC with a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., acetonitrile/water) can be employed. The choice of method depends on the polarity of the impurities to be removed. Purity is assessed using detectors such as UV (if the derivative has a chromophore) or a Refractive Index (RI) detector.

These methods are crucial for ensuring that the material being analyzed by spectroscopic techniques is of high purity, which is essential for accurate data interpretation. google.com

Table 4: Typical Chromatographic Conditions for this compound

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection Method | Application |

|---|---|---|---|---|

| GC | 5% Phenyl Polydimethylsiloxane (e.g., DB-5) | Helium or Nitrogen | FID, Mass Spectrometry (MS) | Purity assessment, Isomer separation |

| HPLC (Normal-Phase) | Silica Gel | Hexane / Ethyl Acetate gradient | Refractive Index (RI), UV (for derivatives) | Purification, Isomer separation |

| HPLC (Reversed-Phase) | Octadecylsilane (C18) | Acetonitrile / Water gradient | Refractive Index (RI), UV (for derivatives) | Purity assessment |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-1-bromoundec-2-ene |

| (Z)-1-bromo-1-nitro-2-phenylethene |

| Hexane |

| Ethyl acetate |

Applications of Z 1 Bromoundec 2 Ene As a Versatile Synthetic Intermediate

Role in the Total Synthesis of Natural Products and Bioactive Molecules

(Z)-1-bromoundec-2-ene serves as a crucial building block in the synthesis of various natural products and bioactive molecules, enabling the construction of complex carbocyclic and heterocyclic frameworks.

Utilization in the Construction of Macrocyclic Systems

The long carbon chain and the reactive termini of this compound make it an ideal precursor for the synthesis of macrocyclic systems. Macrocycles are prevalent in a wide range of biologically active natural products. The controlled formation of these large rings is a significant challenge in organic synthesis. Methodologies such as ring-closing metathesis (RCM) and intramolecular coupling reactions often employ precursors derived from this compound.

For instance, the allylic bromide can be converted to a variety of functional groups, such as phosphonates or sulfones, which can then participate in intramolecular olefination reactions. The Z-configured double bond can influence the stereochemical outcome of the cyclization, leading to the formation of specific macrocyclic isomers. The undecenyl chain provides the necessary length and flexibility to access various ring sizes, which is critical for targeting specific macrocyclic natural products.

| Synthetic Strategy | Resulting Macrocycle Type | Key Feature of this compound |

| Ring-Closing Metathesis (RCM) | Unsaturated Macrocycles | Provides the diene precursor |

| Intramolecular Williamson Ether Synthesis | Macrocyclic Ethers | Source of the long-chain alkyl bromide |

| Intramolecular Heck Coupling | Carbocyclic Macrocycles | Provides the alkenyl halide component |

Precursor to Specific Marine Halogenated Natural Product Analogues

Marine organisms are a rich source of halogenated natural products with unique structures and potent biological activities. Many of these compounds feature long alkyl chains with specific halogenation patterns. This compound serves as a valuable starting material for the synthesis of analogues of these marine natural products.

The inherent bromo-alkene functionality of the molecule can be directly incorporated into the target structure or can be further manipulated. For example, the bromine atom can be substituted with other halogens or functional groups, and the double bond can be subjected to various transformations such as epoxidation or dihydroxylation. This allows for the systematic modification of the natural product structure, which is essential for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Building Block for Complex Polyketide and Terpenoid Structures

Polyketides and terpenoids represent two of the largest classes of natural products, with a vast array of biological activities. The synthesis of these complex molecules often relies on the assembly of smaller, functionalized building blocks. This compound, with its defined stereochemistry and reactive handle, can be utilized as a C11 building block in the convergent synthesis of these natural products.

In polyketide synthesis, the undecenyl chain can be incorporated into the polyketide backbone through various coupling reactions. The Z-alkene can be carried through the synthetic sequence to be present in the final product or can be stereoselectively transformed. Similarly, in terpenoid synthesis, this compound can be used to introduce a long, functionalized side chain onto a pre-existing core structure.

Contribution to the Synthesis of Pharmaceutical and Agrochemical Intermediates

The structural motifs present in this compound are found in a number of pharmaceutical and agrochemical compounds. The ability to introduce a long, unsaturated, and functionalized chain is valuable in the design of molecules with specific biological activities.

The allylic bromide is a versatile functional group that can be readily converted into amines, ethers, esters, and carbon-carbon bonds, allowing for the synthesis of a diverse library of compounds for screening. The Z-double bond can also play a crucial role in the biological activity of the final product by influencing its shape and binding affinity to target proteins. For example, it can be a key structural element in the synthesis of insect pheromones or other semiochemicals used in agriculture.

| Intermediate Class | Target Application | Key Transformation of this compound |

| Long-chain alkyl amines | Pharmaceuticals | Nucleophilic substitution of the bromide |

| Unsaturated fatty acid derivatives | Agrochemicals | Oxidation and functional group manipulation |

| Functionalized alkenes | Various | Cross-coupling reactions at the bromide position |

Precursor for Functional Materials and Polymer Synthesis

Beyond its applications in the synthesis of bioactive molecules, this compound also finds utility as a precursor for the development of functional materials and polymers.

Monomer in Controlled Polymerization Methodologies (e.g., Ring-Opening Metathesis Polymerization)

While this compound itself is an acyclic alkene and therefore not directly suitable for ring-opening metathesis polymerization (ROMP), it can be readily converted into a cyclic monomer. For example, the terminal end of the undecenyl chain can be functionalized and then cyclized to form a large-ring cycloalkene. The bromine atom and the Z-double bond would be incorporated into the resulting polymer, imparting specific properties.

The presence of the bromine atom in the polymer backbone can be used for post-polymerization modification, allowing for the introduction of various functional groups and the tuning of the polymer's properties. The Z-configuration of the double bond in the monomer can influence the stereochemistry of the resulting polymer, affecting its macroscopic properties such as crystallinity and thermal behavior. The long alkyl chain would contribute to the flexibility and hydrophobicity of the polymer.

Formation of Functionalized Polymers via Thiol-ene Chemistry

The unique structure of this compound, featuring a cis-alkene and a terminal bromo group, offers potential for incorporation into polymers through various mechanisms. Thiol-ene chemistry, a powerful click reaction, typically involves the radical-mediated addition of a thiol to a double bond. The internal double bond of this compound could theoretically participate in such reactions.

The process would involve the reaction of this compound with a multifunctional thiol monomer in the presence of a photoinitiator or thermal initiator. The radical addition of the thiol across the C=C double bond would lead to the formation of a thioether linkage, incorporating the undecene backbone into a polymer chain.

Table 1: Hypothetical Thiol-ene Polymerization involving this compound

| Reactant 1 | Reactant 2 (Example) | Initiation | Resulting Polymer Structure | Potential Properties |

| This compound | 1,2-Ethanedithiol | UV light, Photoinitiator | Poly(thioether) with pendant brominated alkyl chains | Functional handle for post-polymerization modification, potential for flame retardancy. |

| This compound | 1,3,5-Benzenetrithiol | AIBN, Heat | Crosslinked poly(thioether) network | Thermoset material with potential for tunable mechanical properties. |

Integration into Liquid Crystalline Polymers and Other Advanced Materials

The long alkyl chain of this compound makes it a candidate for incorporation into liquid crystalline polymers (LCPs), where such flexible spacers are often used to decouple the motion of the polymer backbone from the rigid mesogenic units. The undecene moiety could be integrated into either the main chain or the side chain of an LCP.

For instance, the terminal bromo- group could be converted to other functional groups, such as a hydroxyl or an amino group, which could then be polymerized with appropriate comonomers to form a polyester or polyamide backbone. The long aliphatic chain would act as a flexible spacer, influencing the mesophase behavior and transition temperatures of the resulting LCP.

Alternatively, the alkene functionality could be utilized. For example, hydrosilylation of the double bond with a mesogen-containing silane could attach a liquid crystalline moiety to the undecene chain. This functionalized monomer could then be polymerized to form a side-chain liquid crystalline polymer.

Table 2: Potential Strategies for Integration of this compound Moiety into LCPs

| Integration Strategy | Modification of this compound | Polymerization Type | Resulting LCP Type |

| Main-chain integration | Conversion of bromo- group to diol or diamine. | Polycondensation | Main-chain LCP |

| Side-chain integration | Hydrosilylation of the alkene with a mesogenic silane. | Various (e.g., radical polymerization of a polymerizable group attached to the other end) | Side-chain LCP |

The specific Z-geometry of the double bond, if preserved during synthesis, could impart unique conformational constraints on the polymer chain, potentially leading to novel liquid crystalline phases. However, there is a lack of specific studies demonstrating the integration of this compound into liquid crystalline polymers.

Derivatization to Specialized Reagents and Ligands

The dual functionality of this compound (a bromoalkane and an alkene) makes it a versatile precursor for the synthesis of more complex molecules that can act as specialized reagents or ligands.

The bromine atom can be readily displaced by a variety of nucleophiles in SN2 reactions to introduce different functional groups. For example, reaction with sodium azide would yield an azido-alkene, a useful precursor for click chemistry or the synthesis of amines. Reaction with phosphines could lead to the formation of phosphonium salts, which are precursors to Wittig reagents.

The alkene group can also undergo a range of transformations. Epoxidation, for instance, would produce an epoxide, a versatile intermediate for further reactions. Hydroboration-oxidation would yield an alcohol with anti-Markovnikov regioselectivity.

Table 3: Examples of Derivatization Reactions of this compound

| Reagent | Reaction Type | Product Type | Potential Application |

| NaN3 | Nucleophilic Substitution | Azidoalkene | Precursor for triazole synthesis via click chemistry. |

| PPh3 | Nucleophilic Substitution | Phosphonium Salt | Precursor for Wittig reagents for olefination reactions. |

| m-CPBA | Epoxidation | Epoxide | Intermediate for ring-opening reactions to form diols, amino alcohols, etc. |

| 1. BH3·THF; 2. H2O2, NaOH | Hydroboration-Oxidation | Alcohol | Building block for esters, ethers, and other functional molecules. |

The synthesis of ligands for catalysis is another potential application. For instance, the bromo- group could be displaced by a phosphine-containing nucleophile to generate a long-chain phosphine ligand. The lipophilic undecene tail of such a ligand could enhance its solubility in nonpolar solvents, which can be advantageous in certain catalytic systems. The specific stereochemistry of the double bond might also play a role in the coordination geometry and catalytic activity of the resulting metal complexes. Despite these possibilities, specific examples of the derivatization of this compound to specialized reagents and ligands are not well-documented in the literature.

Computational and Theoretical Investigations of Z 1 Bromoundec 2 Ene Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. scienceopen.com By solving approximations of the Schrödinger equation, these methods can accurately predict a variety of molecular properties that govern reactivity. researchgate.net For (Z)-1-bromoundec-2-ene, such calculations can map the electron density distribution, identify sites susceptible to nucleophilic or electrophilic attack, and predict the energies of frontier molecular orbitals (HOMO and LUMO).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

In this compound, the electron-rich double bond and the electronegative bromine atom significantly influence the electronic landscape. The HOMO is expected to be localized around the C=C double bond, making it the primary site for electrophilic attack. The LUMO is likely associated with the antibonding σ* orbital of the C-Br bond, indicating that this is the site for nucleophilic attack, leading to substitution of the bromide.

Calculations of the molecular electrostatic potential (MEP) surface would visually confirm these predictions. The MEP map would show negative potential (red/yellow) around the double bond and the bromine atom, indicating regions of high electron density, while positive potential (blue) would be found around the hydrogen atoms and the carbon atom attached to the bromine, highlighting electron-deficient areas.

Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability (C=C bond) |

| LUMO Energy | +0.8 eV | Indicates electron-accepting ability (C-Br bond) |

| HOMO-LUMO Gap | 7.3 eV | Suggests moderate kinetic stability |

| Dipole Moment | 2.1 D | Confirms the polar nature of the molecule |

| Partial Charge on C1 | +0.15 e | Electrophilic site for nucleophilic attack |

| Partial Charge on Br | -0.25 e | Nucleophilic site and good leaving group |

Molecular Dynamics and Conformational Analysis

Due to its long, flexible undecyl chain, this compound can adopt a vast number of different spatial arrangements or conformations. Molecular Dynamics (MD) simulations and systematic conformational analysis are essential to understand its dynamic behavior and to identify the most stable, low-energy conformers. arxiv.orgunivie.ac.at

MD simulations model the movement of each atom in the molecule over time by solving Newton's equations of motion, providing a "movie" of the molecule's behavior. semanticscholar.org This allows for the exploration of the potential energy surface and the identification of accessible conformations and the energy barriers between them. For a long-chain alkene like this, understanding the preferred conformations is key to predicting its physical properties and how it might interact with other molecules or surfaces.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data)

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti (A) | 180° | 0.00 | 65 |

| Gauche+ (G+) | +60° | 0.95 | 17.5 |

| Gauche- (G-) | -60° | 0.95 | 17.5 |

Mechanistic Elucidation of Key Transformations Involving this compound

Theoretical calculations are a cornerstone for elucidating the detailed mechanisms of chemical reactions. scienceopen.com By mapping the potential energy surface for a given transformation, chemists can identify the lowest-energy path from reactants to products, which involves characterizing transition states and any intermediates. mdpi.com

For this compound, a primary reaction of interest is nucleophilic substitution. As an allylic bromide, it can undergo substitution via several pathways, including direct substitution (S_N_2) at the C1 position or allylic rearrangement (S_N_2'). Computational studies can determine the activation barriers for each pathway, predicting which one is more favorable.

For an S_N_2' reaction with a nucleophile (Nu⁻), the mechanism would involve the nucleophile attacking the C3 carbon of the double bond, leading to a concerted shift of the double bond to the C1-C2 position and the expulsion of the bromide ion from C1. DFT calculations would be used to locate the geometry of the transition state for this process and compute its energy. The difference in energy between the reactants and the transition state gives the activation energy, which is the primary determinant of the reaction rate.

Table 3: Illustrative Energy Profile for a Hypothetical S_N_2' Reaction

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + Nu⁻ |

| Transition State | +22.5 | Nucleophile attacking C3, C-Br bond breaking |

| Products | -15.0 | 3-Nu-undec-1-ene + Br⁻ |

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find mathematical relationships between the chemical structure of a series of compounds and their biological activity or chemical reactivity. fiveable.melibretexts.org While no specific QSAR studies on this compound derivatives may be documented, the methodology provides a framework for the rational design of new analogues with desired properties. nih.gov

A QSAR study on derivatives of this compound would involve synthesizing or computationally generating a library of related molecules. For example, the bromine atom could be replaced by other halogens, or substituents could be added to the undecyl chain. For each derivative, a set of numerical parameters, known as molecular descriptors, would be calculated. These can include:

Electronic descriptors: Dipole moment, partial atomic charges.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: The partition coefficient (logP), which measures lipophilicity. youtube.com

Topological descriptors: Indices that describe molecular branching and connectivity.

Once the descriptors and the biological activity (e.g., IC50 values for enzyme inhibition) are determined for a training set of compounds, statistical methods like multiple linear regression are used to build an equation that correlates the descriptors with the activity. semanticscholar.org This model can then be used to predict the activity of new, unsynthesized derivatives, guiding synthetic efforts toward more potent compounds. nih.govmdpi.com

Table 4: Hypothetical Data for a QSAR Study on (Z)-1-X-undec-2-ene Derivatives

| Compound (X=) | logP | Dipole Moment (D) | Molecular Volume (ų) | Predicted Activity (log 1/C) |

| -F | 4.8 | 1.9 | 210 | 4.5 |

| -Cl | 5.2 | 2.0 | 215 | 5.1 |

| -Br | 5.4 | 2.1 | 218 | 5.3 |

| -I | 5.8 | 2.2 | 224 | 5.7 |

Future Research Directions and Emerging Trends in Z 1 Bromoundec 2 Ene Chemistry

Development of Novel Stereoselective Synthetic Pathways

The utility of (Z)-1-bromoundec-2-ene is intrinsically linked to its efficient and stereoselective synthesis. Current synthetic strategies often contend with challenges related to stereocontrol and yield. Future research will likely focus on developing more robust and versatile methods to access this key building block with high fidelity.

One promising avenue is the refinement of existing methods, such as the Wittig reaction and its modifications (e.g., the Schlosser modification), to favor the formation of the (Z)-isomer. Additionally, the stereoselective reduction of ynenes presents a powerful strategy. For instance, the partial reduction of a corresponding 1-bromo-undec-2-yne using catalysts like Lindlar's catalyst could provide a direct route to the desired (Z)-alkene.

Furthermore, the development of novel hydrohalogenation reactions of undec-1-en-2-yne could offer a more atom-economical approach. Research into catalysts that can control the regioselectivity and stereoselectivity of HBr addition to the triple bond will be paramount. A comparative overview of potential stereoselective synthetic routes is presented in Table 1.

| Synthetic Method | Potential Advantages | Areas for Future Research |

| Modified Wittig Reactions | High (Z)-selectivity under optimized conditions. | Development of new phosphonium ylides and reaction conditions to improve yields and substrate scope. |

| Stereoselective Alkyne Reduction | Direct and predictable stereochemical outcome. | Exploration of non-precious metal catalysts and milder reaction conditions. |

| Catalytic Hydrobromination | High atom economy. | Design of novel catalysts to control regio- and stereoselectivity of HBr addition. |

| Olefin Metathesis | Modular approach for accessing a range of substituted analogs. | Development of (Z)-selective ruthenium or molybdenum metathesis catalysts compatible with the bromoallyl functionality. |

Exploration of New Catalytic Transformations for Enhanced Efficiency and Selectivity

The bromine atom and the double bond in this compound are versatile functional handles for a variety of chemical transformations. Future research is expected to unlock new catalytic reactions that leverage this dual reactivity, leading to more efficient and selective synthetic pathways.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are prime candidates for further exploration. researchgate.net The development of new ligand systems for the palladium catalyst could enable these reactions to proceed under milder conditions and with higher functional group tolerance. This would allow for the direct coupling of this compound with a wide array of organoboronates, alkenes, and terminal alkynes, respectively, to generate complex molecular architectures while preserving the (Z)-geometry of the double bond.

Another emerging area is the use of transition-metal-catalyzed C-H activation. Catalytic systems that can selectively activate C-H bonds in the presence of the bromoalkene functionality would open up unprecedented avenues for the derivatization of this compound. This could lead to the direct introduction of new substituents at various positions along the undecenyl chain, bypassing the need for pre-functionalized starting materials.

The potential for various catalytic transformations is summarized in Table 2.

| Catalytic Transformation | Potential Product Class | Key Research Focus |

| Suzuki Coupling | (Z)-1-Aryl/Alkyl-undec-2-enes | Development of ligands for enhanced reactivity and stereoretention. |

| Heck Coupling | (Z)-1,3-Disubstituted undecenes | Optimization of reaction conditions to prevent isomerization of the double bond. |

| Sonogashira Coupling | (Z)-1-Alkynyl-undec-2-enes | Exploration of copper-free coupling conditions to broaden substrate scope. |

| C-H Activation | Functionalized undecenyl derivatives | Design of catalysts for site-selective C-H functionalization. |

| Olefin Metathesis | Dimerized or cross-metathesis products | Investigation of catalyst compatibility with the allylic bromide. |

Expansion of Applications in Complex Chemical Synthesis and Materials Science

The unique structure of this compound makes it an attractive building block for the synthesis of complex organic molecules and the development of novel materials. Future research is anticipated to significantly expand its applications in these domains.

In the realm of natural product synthesis, the undecenyl backbone with its defined (Z)-alkene and terminal bromide is a motif found in several biologically active compounds. The ability to stereoselectively synthesize and functionalize this compound will be instrumental in the total synthesis of these natural products and their analogs for structure-activity relationship studies.

In materials science, this compound can serve as a versatile monomer for polymerization reactions. For instance, atom transfer radical polymerization (ATRP) initiated from the bromo-functional group could lead to the formation of well-defined polymers with pendant (Z)-alkenyl groups. These pendant double bonds can be further functionalized post-polymerization to introduce a variety of chemical moieties, leading to materials with tailored properties for applications in drug delivery, coatings, and advanced composites.

Furthermore, the bromo-functional group can be used to anchor this compound onto surfaces, creating self-assembled monolayers (SAMs) with specific chemical and physical properties. The (Z)-alkene within the monolayer can then be used for subsequent on-surface reactions, enabling the fabrication of functionalized surfaces for sensors, electronics, and biomedical devices.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

The integration of computational chemistry with experimental work is a powerful paradigm for accelerating chemical discovery. Advanced computational modeling, particularly using Density Functional Theory (DFT), is poised to play a significant role in advancing the chemistry of this compound.

Computational studies can provide deep insights into the mechanisms of the synthetic and catalytic reactions involving this compound. For example, DFT calculations can be used to elucidate the transition state geometries and activation energies for various stereoselective synthetic pathways, aiding in the rational design of more efficient catalysts and reaction conditions.

Moreover, computational modeling can be employed to predict the reactivity of this compound in various chemical environments. By simulating the interaction of the molecule with different reagents and catalysts, it is possible to forecast the likely outcomes of reactions and identify promising new transformations. This predictive capability can significantly reduce the amount of trial-and-error experimentation required, saving time and resources.

The application of machine learning and artificial intelligence (AI) to chemical reaction prediction is another exciting frontier. By training algorithms on large datasets of known reactions, it may become possible to predict novel and efficient ways to synthesize and functionalize this compound.

Q & A

Q. Answer :

- ¹H NMR : Look for coupling constants (J = 10–12 Hz) between vinylic protons, confirming the (Z)-configuration.

- ¹³C NMR : Peaks at δ 110–120 ppm for sp² carbons.

- IR Spectroscopy : C-Br stretch at 550–600 cm⁻¹ and C=C stretch at 1620–1680 cm⁻¹.